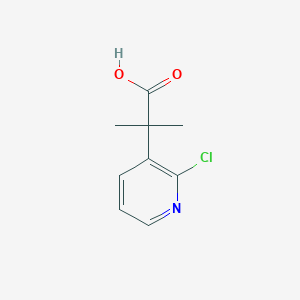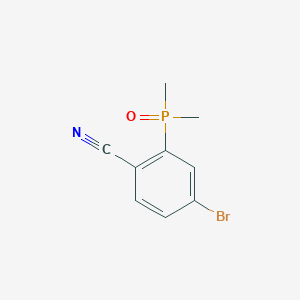
2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid
Descripción general
Descripción
“2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” is a chemical compound with the linear formula C7H6ClNO2 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid” are not detailed in the available resources, pyridine derivatives are known to participate in a variety of chemical transformations . For instance, Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Synthesis and Probing of Nicotinic Receptors :
- A study by Zhang, Tomizawa, and Casida (2004) described the synthesis of 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. These compounds were utilized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Crystal Structure and Computational Study :
- Shen, Huang, Diao, and Lei (2012) conducted a study on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, focusing on their synthesis, crystal structure, and computational study. This research provided insights into the molecular structure and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).
Glycosidation of Sterically Hindered Alcohols :
- Szpilman and Carreira (2009) explored the use of 2-chloro-2-methylpropanoic ester in the glycosidation of alcohols. This process was effective for sterically hindered alcohols, producing high yields and beta-selectivity without forming orthoester side products (Szpilman & Carreira, 2009).
Multinuclear NMR Study of Complexes :
- Tessier and Rochon (1999) conducted a multinuclear NMR study on complexes involving pyridine derivatives, providing valuable insights into the spectroscopic properties and structural details of these compounds (Tessier & Rochon, 1999).
Solid-State Versatility of Molecular Salts/Cocrystals :
- Oruganti, Nechipadappu, Khade, and Trivedi (2017) examined molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. Their study highlighted the importance of halogen bonds in these molecular structures, contributing to the understanding of crystal stabilization (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Anaerobic Biofuel Production :
- Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) demonstrated the use of engineered enzymes for the anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, in Escherichia coli. This research is significant for biofuel commercialization (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUAQQSCDCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridin-3-YL)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)


![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)
![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)


![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)
![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)